molecular formula C6H4FN3 B1490683 4-fluoro-1H-benzo[d][1,2,3]triazole CAS No. 243464-29-1

4-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B1490683
CAS No.: 243464-29-1
M. Wt: 137.11 g/mol
InChI Key: ALDDXGSQUCGTDT-UHFFFAOYSA-N
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Description

4-fluoro-1H-benzo[d][1,2,3]triazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. The addition of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of 4-fluoro-1H-benzo[d][1,2,3]triazole typically involves the fluorination of benzotriazole derivatives. One common method includes the reaction of 1H-Benzotriazole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed depend on the type of reaction and reagents used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce various substituted benzotriazole derivatives.

Scientific Research Applications

4-fluoro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can bind to enzymes and receptors, affecting their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes.

    Pathways: The compound can interfere with cellular processes by modulating signal transduction pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

4-fluoro-1H-benzo[d][1,2,3]triazole can be compared with other benzotriazole derivatives such as:

    1H-Benzotriazole: The parent compound without the fluorine substitution.

    Tolyltriazole: A mixture of 4-methyl- and 5-methyl-1H-benzotriazole, used as a corrosion inhibitor.

    1H-Benzotriazole, 5-chloro-: Another halogenated derivative with different chemical properties.

    Uniqueness: The presence of the fluorine atom at the 7th position in this compound imparts unique electronic and steric properties, enhancing its reactivity and stability compared to other derivatives.

Properties

IUPAC Name

4-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDDXGSQUCGTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878864
Record name 4-FLUOROBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-1H-benzo[d][1,2,3]triazole
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4-fluoro-1H-benzo[d][1,2,3]triazole
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4-fluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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